molecular formula C15H16BrNO3 B13011697 tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate

tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate

Cat. No.: B13011697
M. Wt: 338.20 g/mol
InChI Key: NWYJZINTNLJSKB-UHFFFAOYSA-N
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Description

tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate typically starts from commercially available 4-bromo-1H-indole. The synthetic route involves several steps, including formylation, reduction, and protection of functional groups. For instance, the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to its N-Boc derivative. Subsequent reduction and protection steps lead to the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The acetyl group can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce complex indole derivatives .

Scientific Research Applications

tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-indolecarboxylate
  • tert-Butyl indoline-1-carboxylate
  • tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate is unique due to the presence of both acetyl and bromo substituents on the indole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C15H16BrNO3

Molecular Weight

338.20 g/mol

IUPAC Name

tert-butyl 4-acetyl-3-bromoindole-1-carboxylate

InChI

InChI=1S/C15H16BrNO3/c1-9(18)10-6-5-7-12-13(10)11(16)8-17(12)14(19)20-15(2,3)4/h5-8H,1-4H3

InChI Key

NWYJZINTNLJSKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)N(C=C2Br)C(=O)OC(C)(C)C

Origin of Product

United States

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